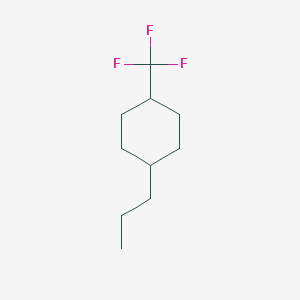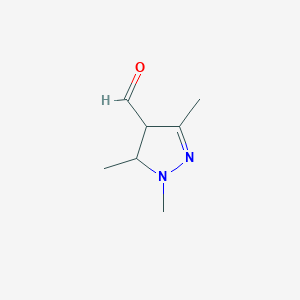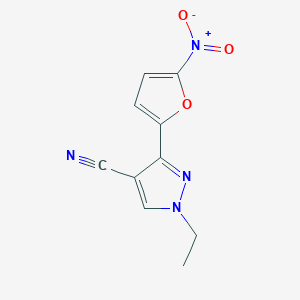
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, and methyl groups at the 3 and 5 positions, along with a phenyl group at the 1-position. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. One common method is the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, is preferred to minimize the production of hazardous by-products .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes by binding to specific proteins. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
4-(Chloromethyl)phenyltrimethoxysilane: Used in catalysis and polymerization.
Chloromethylated polystyrene: Utilized in the production of ion-exchange resins and catalyst supports.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial activities
Uniqueness: 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clave InChI |
LANMTJGWUZJSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


